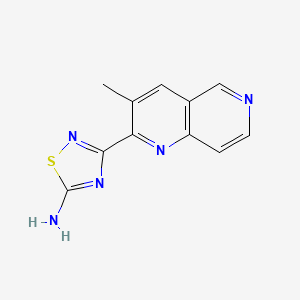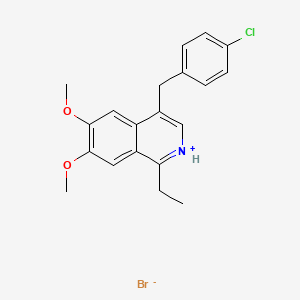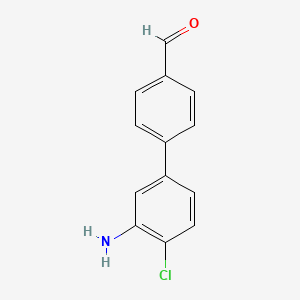![molecular formula C26H28O2 B13750018 Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester CAS No. 59748-32-2](/img/structure/B13750018.png)
Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-butyl-, 4’-propyl[1,1’-biphenyl]-4-yl ester is an organic compound that belongs to the ester class of chemicals. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular ester is derived from benzoic acid and features a biphenyl structure, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-butyl-, 4’-propyl[1,1’-biphenyl]-4-yl ester typically involves the esterification of benzoic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol (such as 4-butyl-4’-propyl[1,1’-biphenyl]-4-ol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, azeotropic distillation may be used to remove water formed during the reaction, further driving the reaction towards completion.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-butyl-, 4’-propyl[1,1’-biphenyl]-4-yl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of an acid or base.
Oxidation: The ester can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids or ketones.
Substitution: The ester can participate in nucleophilic substitution reactions, especially at the benzylic position, where the biphenyl structure provides resonance stabilization.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Hydrolysis: Benzoic acid and 4-butyl-4’-propyl[1,1’-biphenyl]-4-ol.
Oxidation: Carboxylic acids or ketones depending on the specific conditions.
Substitution: Halogenated derivatives at the benzylic position.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-butyl-, 4’-propyl[1,1’-biphenyl]-4-yl ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-tert-butyl-, propyl ester
- Benzoic acid, 4-methyl-, 4’-propyl[1,1’-biphenyl]-4-yl ester
- Benzoic acid, 4-ethyl-, 4’-propyl[1,1’-biphenyl]-4-yl ester
Uniqueness
Benzoic acid, 4-butyl-, 4’-propyl[1,1’-biphenyl]-4-yl ester is unique due to its specific substitution pattern on the biphenyl structure, which can influence its chemical reactivity and interactions with biological targets. The presence of both butyl and propyl groups provides a distinct hydrophobic character, potentially enhancing its solubility in organic solvents and its ability to interact with hydrophobic regions in biological systems.
Propiedades
| 59748-32-2 | |
Fórmula molecular |
C26H28O2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
[4-(4-propylphenyl)phenyl] 4-butylbenzoate |
InChI |
InChI=1S/C26H28O2/c1-3-5-7-21-10-14-24(15-11-21)26(27)28-25-18-16-23(17-19-25)22-12-8-20(6-4-2)9-13-22/h8-19H,3-7H2,1-2H3 |
Clave InChI |
SUHTWRQMBLXNFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


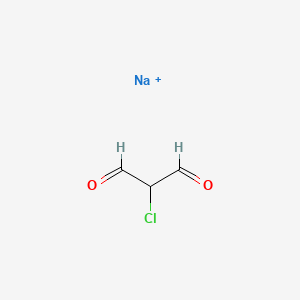



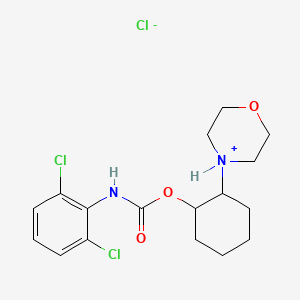
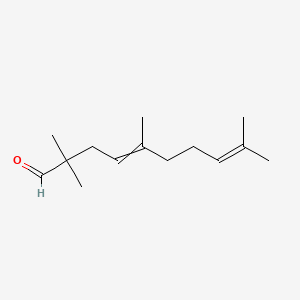
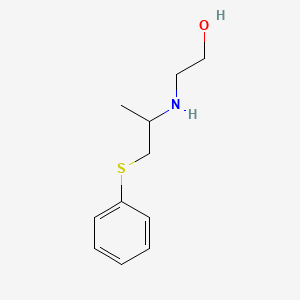
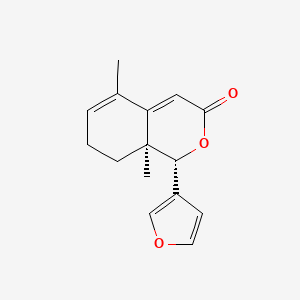
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

